molecular formula C22H34N2O7 B5442245 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid

4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid

Cat. No.: B5442245
M. Wt: 438.5 g/mol
InChI Key: MEMFFUAZYPYOJO-ZIKNSQGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes a phenoxy group, a morpholine ring, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-(2-morpholin-4-ylethyl)butan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with N-(2-chloroethyl)morpholine under basic conditions to form the intermediate product. This intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-(2-morpholin-4-ylethyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted morpholine derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-(2-morpholin-4-ylethyl)butan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-(2-morpholin-4-ylethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The oxalic acid moiety can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-[(E)-prop-1-enyl]phenol: A simpler analog with similar phenoxy and prop-1-enyl groups.

    N-(2-morpholin-4-ylethyl)butan-1-amine: A compound with a similar morpholine ring and butan-1-amine structure.

    4-[(E)-prop-1-enyl]phenoxyacetic acid: A compound with a similar phenoxy and prop-1-enyl structure but different functional groups.

Uniqueness

4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-(2-morpholin-4-ylethyl)butan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3.C2H2O4/c1-3-6-18-7-8-19(20(17-18)23-2)25-14-5-4-9-21-10-11-22-12-15-24-16-13-22;3-1(4)2(5)6/h3,6-8,17,21H,4-5,9-16H2,1-2H3;(H,3,4)(H,5,6)/b6-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMFFUAZYPYOJO-ZIKNSQGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCNCCN2CCOCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCNCCN2CCOCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.